Product packaging for 2-Acetylquinoxaline(Cat. No.:CAS No. 25594-62-1)

2-Acetylquinoxaline

Cat. No.: B1338386
CAS No.: 25594-62-1
M. Wt: 172.18 g/mol
InChI Key: SWGILLQQUULMJB-UHFFFAOYSA-N
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Description

2-Acetylquinoxaline is a high-value chemical building block in medicinal chemistry and pharmaceutical research. It serves as a key precursor for synthesizing a diverse range of complex quinoxaline derivatives, a class of nitrogen-rich heterocyclic compounds noted for their broad biological activities . Researchers utilize this compound to develop novel substances with potential pharmacological properties. Its reactive acetyl group allows for further chemical modifications, enabling the creation of compounds for various research applications. These applications include investigating potential antiviral agents, particularly against respiratory pathogens such as influenza and coronaviruses . Furthermore, this compound derivatives are explored for their antimicrobial and antiparasitic activities, including effects against Plasmodium falciparum (malaria) and Entamoeba histolytica (amoebiasis) . The compound's structure is also a starting point for developing molecules with investigated cytotoxic and anticancer properties . As a core scaffold, this compound provides researchers with a malleable template for drug discovery and the development of new therapeutic agents targeting a spectrum of diseases. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1338386 2-Acetylquinoxaline CAS No. 25594-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-quinoxalin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGILLQQUULMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455348
Record name 2-Acetylquinoxaline
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25594-62-1
Record name 1-(2-Quinoxalinyl)ethanone
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Record name 2-Acetylquinoxaline
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Record name 2-ACETYLQUINOXALINE
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Synthetic Methodologies and Chemical Transformations of 2 Acetylquinoxaline

Advanced Synthetic Pathways to 2-Acetylquinoxaline and its Derivatives

Dehydrogenative Alkyne Annulation Approaches

Dehydrogenative annulation represents an efficient and atom-economical strategy for constructing cyclic structures. nih.gov While direct dehydrogenative annulation of alkynes to form the this compound core is not extensively documented, related [4+2] annulation reactions highlight the potential of this approach. For instance, a dual photoredox/cobalt catalytic system has been employed for the oxidative [4+2] annulation of styrenes with alkynes to produce naphthalenes, a process that proceeds without an external oxidant and generates hydrogen gas as the sole byproduct. d-nb.inforesearchgate.net This methodology, which involves the formation of a six-membered ring through a dehydrogenative Diels-Alder type reaction, could conceptually be adapted for the synthesis of quinoxaline (B1680401) derivatives from appropriately substituted diamines and acetylenic compounds. d-nb.info The key to these reactions is often the use of a catalytic system that facilitates the reaction under mild conditions, such as visible light irradiation at room temperature. d-nb.info

Electrochemical methods also offer a promising avenue for dehydrogenative annulation. An electrochemical approach has been used for the oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with the cleavage of ethers to synthesize pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. rsc.org This reaction involves the functionalization of C(sp3)–H bonds and the formation of C–C and C–N bonds in an atom-economic fashion. rsc.org Such strategies underscore the potential for developing direct and environmentally friendly routes to complex heterocyclic systems like quinoxalines.

Minisci Acylations with α-Ketoacids

The Minisci reaction provides a powerful tool for the direct acylation of heteroaromatic compounds. An electrochemical approach for the Minisci-type acylation of quinoxalines using α-keto acids as acyl radical precursors has been developed. thieme-connect.comdntb.gov.uabjut.edu.cn This method is notable for proceeding under catalyst- and external-oxidant-free conditions, offering a high degree of operational simplicity. thieme-connect.comdntb.gov.ua The reaction is facilitated by the addition of trifluoroacetic acid (TFA), leading to the formation of acylated quinoxalines in synthetically useful yields. thieme-connect.comdntb.gov.uabjut.edu.cn

The mechanism involves the generation of an acyl radical from the α-keto acid, which then attacks the protonated quinoxaline ring. researchgate.netresearchgate.net This methodology has been successfully applied to a range of quinoxaline substrates and α-keto acids, demonstrating its versatility. thieme-connect.comdntb.gov.ua

Table 1: Electrochemical Minisci-Type Acylation of Quinoxalines

Entry Quinoxaline Substrate α-Keto Acid Yield (%)
1 Quinoxaline Phenylglyoxylic acid 75
2 6-Methylquinoxaline Phenylglyoxylic acid 78
3 6-Chloroquinoxaline Phenylglyoxylic acid 70

Data is illustrative and based on findings from referenced literature.

Synthesis via Cyclization of Benzofuroxans (Beirut Reaction) for Quinoxaline 1,4-Dioxides

The Beirut reaction, first described in 1965, is a cornerstone for the synthesis of quinoxaline 1,4-dioxides. mdpi.comsbq.org.br This reaction involves the cyclization of benzofuroxans (also known as benzofurazan (B1196253) oxides) with a variety of nucleophiles, including enamines, β-diketones, and compounds with active methylene (B1212753) groups. sbq.org.brnih.gov The versatility of the Beirut reaction allows for the introduction of a wide range of substituents onto the quinoxaline 1,4-dioxide core in a single step. sbq.org.br

For example, the reaction of benzofuroxan (B160326) with active methylene nitriles leads to the formation of 2-aminoquinoxaline-1,4-dioxides. mdpi.comsciforum.net Similarly, reacting benzofuroxans with β-diketone esters in the presence of a base like triethylamine (B128534) is an effective method for preparing various quinoxaline 1,4-dioxide analogues. nih.gov The reaction conditions can be tailored to favor the formation of specific products. For instance, the use of gaseous ammonia (B1221849) as a catalyst in methanol (B129727) has been employed in the synthesis of 2-benzyl- and 2-phenoxy-3-methylquinoxaline-1,4-dioxides. sbq.org.br

Condensation Reactions for Quinoxaline Ring Formation

The most traditional and widely used method for synthesizing the quinoxaline ring system is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.org This facile reaction can be used to prepare a wide array of substituted quinoxalines. sapub.org For the synthesis of this compound, the required dicarbonyl precursor would be a 1,2,3-tricarbonyl compound, which can be challenging to handle.

A more common approach involves a two-step process. First, an o-phenylenediamine (B120857) is condensed with a suitable precursor to form a quinoxaline ring with a substituent at the 2-position that can be later converted to an acetyl group. For example, condensation with D-glucose followed by oxidation can yield quinoxaline-2-carboxaldehyde, a key intermediate. sapub.orgresearchgate.net This aldehyde can then be subjected to further reactions to introduce the acetyl group. sapub.org

The condensation reaction itself is versatile and can be carried out under various conditions, including in the presence of a mild acidic catalyst or under microwave irradiation, which can lead to higher yields and shorter reaction times. sapub.org The use of water as a solvent at elevated temperatures has also been shown to be effective for the synthesis of quinoxalines from α-halo ketones and o-phenylenediamines without the need for a catalyst. nih.gov

One-Pot Multicomponent Synthesis Strategies for Quinoxaline Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single reaction vessel. researchgate.netthieme-connect.com Several MCR strategies have been developed for the synthesis of quinoxaline derivatives. researchgate.net

A catalyst-free, one-pot, three-component reaction of 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate has been reported to produce functionalized pyrrolo[1,2-a]quinoxaline derivatives in good yields. beilstein-journals.org Another strategy involves the reaction of a benzimidazole, a 2-bromoacetophenone, and a nonsymmetrical activated alkyne, which can also lead to pyrrolo[1,2-a]quinoxaline derivatives. thieme-connect.com These MCRs often proceed through the in-situ generation of reactive intermediates like ylides, followed by cycloaddition and aromatization steps. thieme-connect.com While these examples lead to fused quinoxaline systems, the principles of MCRs can be adapted to target specific quinoxaline structures.

Oxidation Reactions for Introduction of Acetyl Group

The introduction of an acetyl group onto a pre-formed quinoxaline ring is a key transformation for the synthesis of this compound. One common strategy involves the oxidation of a suitable precursor, such as a 1-(quinoxalin-2-yl)ethanol derivative. sapub.orgresearchgate.net This alcohol precursor can be synthesized by the alkylation of quinoxaline-2-carbaldehyde (B121957) with a methyl Grignard reagent (methylmagnesium iodide). sapub.orgresearchgate.net The subsequent oxidation of the secondary alcohol to the ketone (this compound) can be achieved using oxidizing agents like chromium trioxide (CrO3). sapub.orgresearchgate.net

Another approach involves the oxidation of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide with selenium dioxide (SeO2) under microwave irradiation to yield 2-formyl-3-methylquinoxaline 1,4-dioxide, which highlights the utility of oxidation in modifying quinoxaline scaffolds. mdpi.com A similar strategy could be envisioned starting from an ethyl-substituted quinoxaline to generate the acetyl group. For instance, the oxidation of 3-methyl-2-ethylquinoxaline could potentially yield 3-methyl-2-acetylquinoxaline.

The synthesis of a key metabolite of olaquindox, methyl 3-quinoxaline-2-carboxylate, involves the deoxygenation of mequindox (B78584) (a quinoxaline 1,4-dioxide derivative) to form 3-methyl-2-acetylquinoxaline as an intermediate. tandfonline.com This transformation underscores the role of this compound as a pivotal compound in both synthetic and metabolic pathways.

Modification of Existing Quinoxaline Frameworks to Yield this compound

While direct synthesis from o-phenylenediamine and a dicarbonyl compound is a common route to the quinoxaline core, the introduction of an acetyl group at the 2-position can also be achieved by modifying a pre-formed quinoxaline ring. For instance, the oxidation of 2,3-dimethylquinoxaline with selenium dioxide under microwave irradiation has been utilized to produce 2-formylquinoxaline. mdpi.com This aldehyde can then serve as a precursor for further transformations to yield acetyl-like functionalities or can be directly used in subsequent reactions. Another approach involves the reaction of 2-methyl-3-acetyl-quinoxalin-1,4-dioxide with benzaldehyde (B42025) in the presence of methanolic sodium hydroxide (B78521), which, while focusing on the acetyl group's reactivity, implies the pre-existence of the acetylated quinoxaline dioxide framework. core.ac.uk

Novel Preparative Methods for this compound 1,4-Dioxides

The synthesis of quinoxaline 1,4-dioxides, including the 2-acetyl derivative, is most significantly achieved through the Beirut reaction. mdpi.com This method involves the cyclization of benzofuroxans with enols or enamines. mdpi.com While the direct oxidation of quinoxalines to their 1,4-dioxides is generally not a high-yielding preparative route, the Beirut reaction provides a more efficient pathway. mdpi.com Research has focused on optimizing catalysts and reaction conditions to improve the yields of these target compounds. mdpi.com For example, this compound 1,4-dioxides have been synthesized and have demonstrated notable activity, highlighting the importance of preparative methods for these specific derivatives. mdpi.com

Chemical Transformations and Reactivity of this compound

The acetyl group appended to the quinoxaline ring is a hub of chemical reactivity, allowing for a diverse range of transformations. These reactions are pivotal for creating more elaborate molecular architectures with potential applications in various fields.

Reactions Involving the Acetyl Group

The carbonyl moiety of the acetyl group is a prime site for nucleophilic attack and condensation reactions, leading to the formation of a variety of adducts and new carbon-carbon bonds.

The reaction of this compound with hydrazine (B178648) derivatives is a straightforward and efficient method to produce hydrazones. soeagra.commdpi.com Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure and are formed through the condensation of a carbonyl compound with a hydrazine. soeagra.com This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. soeagra.com For instance, 2-formylquinoxaline, a related compound, readily condenses with hydrazine derivatives to form hydrazones. mdpi.com These hydrazone derivatives of quinoxalines are of significant interest due to their potential biological activities. researchgate.nettaylorandfrancis.com The formation of hydrazones from 2-acetyl-1-naphthol, a structurally related compound, further illustrates the general reactivity of an acetyl group in such condensation reactions. mdpi.com

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.orgjk-sci.comslideshare.netdalalinstitute.com The acetyl group of this compound can undergo this reaction to form a carbon-carbon double bond, leading to the synthesis of enones. The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgudel.edu The stereochemistry of the resulting alkene is influenced by the nature of the ylide used. organic-chemistry.orgdalalinstitute.com Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgdalalinstitute.com This reaction provides a versatile method for extending the carbon framework of the quinoxaline molecule. A mixture of 2-methyl-3-acetyl-quinoxalin-1,4-dioxide and benzaldehyde stirred in methanolic sodium hydroxide results in the formation of a chalcone-like α,β-unsaturated ketone, demonstrating an aldol (B89426) condensation which is a related pathway to enone formation. core.ac.uk

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene, resulting in the formation of a cyclopropane (B1198618) ring. numberanalytics.com While direct cyclopropanation of the quinoxaline ring itself is not the primary focus, the enones formed from Wittig reactions of this compound are excellent substrates for subsequent cyclopropanation. rsc.org Transition metal-catalyzed reactions, often using diazo compounds as carbene precursors, are a common method for synthesizing cyclopropanes. numberanalytics.comnih.gov The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is another effective method for the cyclopropanation of alkenes and is known to be stereospecific. organicchemistrytutor.comorganic-chemistry.org The reaction of electron-deficient olefins, such as the enones derived from this compound, with diiodomethane and diethylzinc (B1219324) in the presence of a nickel catalyst has been shown to be an effective method for producing cyclopropyl (B3062369) ketones. rsc.org

Dehydrogenative Cyclization Reactions

Dehydrogenative cyclization represents a significant pathway for the synthesis of quinoxaline derivatives. This method often involves the coupling of an amine with a carbonyl compound, followed by an oxidative cyclization step. For instance, the reaction of this compound phenylhydrazone can undergo oxidative cyclization at elevated temperatures in the presence of various oxidants like nitrobenzene (B124822) or elemental sulfur to form a condensed pyrazole (B372694) ring. Another approach involves the use of ionic liquids as catalysts. Specifically, ionic liquids with sulfonic acid functionality can effectively catalyze the dehydrogenative and decarboxylative annulation of α-hydroxyl esters with aromatic amines to produce quinoxalines. sioc-journal.cn This method is noted for being green and recyclable. sioc-journal.cn

Furthermore, a one-pot synthesis of dihydrobenzosiloles has been developed, which includes an iridium-catalyzed dehydrogenative cyclization step. nih.gov While not directly synthesizing this compound, this demonstrates the broader applicability of dehydrogenative cyclization in forming heterocyclic systems. Similarly, copper-catalyzed cyclization of 2-amino benzyl (B1604629) alcohol with ketones is an efficient method for quinoline (B57606) synthesis, highlighting the use of transition metals in such reactions. researchgate.net

Reactions of the Quinoxaline Ring System

Nucleophilic Substitution Reactions

The quinoxaline ring, particularly when activated by N-oxide groups, is susceptible to nucleophilic substitution reactions. nih.gov The presence of the di-N,N′-oxide fragment in the quinoxaline core enhances its reactivity towards nucleophiles. nih.gov This increased reactivity allows for the modification of the quinoxaline structure by introducing various functional groups. Common nucleophiles used in these reactions include hydroxide ions and cyanide ions. ibchem.com The general mechanism involves the attack of the nucleophile on an electron-deficient carbon atom of the quinoxaline ring, leading to the displacement of a leaving group. ibchem.comlasalle.edu

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a valuable tool for constructing fused heterocyclic systems containing a quinoxaline moiety. A notable example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.org These reactions are particularly favored when they lead to the formation of stable five- or six-membered rings. libretexts.orgmasterorganicchemistry.com The regioselectivity of these cyclizations can be influenced by steric effects and the stability of the resulting adduct radical. libretexts.org In some cases, the stereochemistry of the starting material can dictate the size of the ring formed. libretexts.org

Acid-Catalyzed Cyclization of Chalcones Derived from this compound

Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde. nih.gov Chalcones derived from this compound can undergo acid-catalyzed cyclization to form various fused heterocyclic systems. This type of reaction is often used in the synthesis of flavanones from 2'-hydroxychalcones, where an acid like acetic acid mediates the cyclization. nepjol.info The use of p-toluenesulfonic acid (p-TsOH) as a catalyst in acetic acid has also been reported for the synthesis of chalcones. nih.gov While base-catalyzed conditions are common for chalcone (B49325) synthesis, acid catalysis is preferred when the reactants are base-sensitive. ucl.ac.be

Formation and Reactivity of N-Oxide Derivatives of this compound

The N-oxide derivatives of quinoxalines, particularly quinoxaline 1,4-dioxides (QdNOs), are a significant class of compounds with a wide range of chemical reactivity and biological activities. nih.gov The presence of the N-oxide groups modifies the electronic properties of the quinoxaline ring, making it more susceptible to both electrophilic and nucleophilic attack. bhu.ac.inimperial.ac.uk

Synthesis of this compound 1,4-Di-N-oxide Derivatives

The synthesis of this compound 1,4-di-N-oxide derivatives is a key area of research due to their potential applications. A series of these derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. researchgate.net The synthesis often involves the reaction of a benzofuroxan derivative with a suitable precursor. For example, 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide has been synthesized and used as a starting material for further modifications. core.ac.ukmolaid.com The synthesis conditions can be varied, with reports of using potassium carbonate in acetone (B3395972) or KF/Al2O3 in the absence of an organic solvent. researchgate.net

Metabolism and Deoxygenation of this compound 1,4-Di-N-oxide (e.g., Maquindox)

The metabolism of this compound 1,4-di-N-oxide, exemplified by the veterinary drug Maquindox (MEQ), is a critical area of study due to its implications for both efficacy and toxicology. The biotransformation of quinoxaline 1,4-di-N-oxides (QdNOs) primarily involves the reduction of the N-oxide groups, a process that can lead to the formation of active metabolites as well as compounds with potential toxicity. researchgate.netnih.gov

The liver is a primary site for the metabolism of QdNOs. researchgate.net In vivo studies have shown that MEQ can trigger oxidative damage in the liver. The metabolic pathway of MEQ involves the reduction of the N→O group, which is linked to this observed toxicity. researchgate.net Using techniques like LC/MS-IT-TOF analysis, researchers have identified metabolites of MEQ in the liver and serum of mice, confirming the connection between the N→O group reduction and its biological effects. researchgate.net

The deoxygenation process is not only a metabolic pathway but also a mechanism of activation. It is proposed that many quinoxaline 1,4-di-N-oxide derivatives are bioreduced to an active metabolite. This reduction is crucial for their antimicrobial activity. The N-oxide groups are important for the antimycobacterial activity of these compounds, and their removal can modulate biological efficacy.

A review of the metabolism of various QdNOs, including Mequindox, indicates that a significant number of metabolites are formed in different animal species. For MEQ, 33 metabolites have been identified. nih.gov The reduction of the N→O group is a key transformation, and some of the resulting metabolites can have higher toxic effects than the parent compound. nih.gov

Specific metabolites of MEQ that have been identified include 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8), which were detected in the serum of mice. researchgate.net The presence of these mono-N-oxide derivatives underscores the stepwise deoxygenation process that these compounds undergo in vivo.

Table 1: Identified Metabolites of Mequindox (MEQ)

Metabolite ID Chemical Name Location Detected
M4 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide Serum (mice) researchgate.net
Reactivity of N-Oxide Moiety in this compound Derivatives

The N-oxide moiety in this compound derivatives is a key functional group that dictates their chemical reactivity and biological activity. This group is known for its high reactivity and its tendency to participate in various chemical transformations. researchgate.netnih.gov

The presence of the 1,4-di-N-oxide groups in the quinoxaline ring has been shown to be important for enhancing the antimycobacterial activity of these compounds. The replacement of other functional groups on the quinoxaline scaffold, such as the carbonitrile group with an acetyl, benzoyl, or carboxylate group, has been explored to increase potency and reduce cytotoxicity. nih.gov Specifically, this compound 1,4-di-N-oxides have demonstrated significant antimycobacterial activity. mdpi.com

The N-oxide group can be introduced into heterocyclic compounds through oxidation reactions. While mild oxidants may be sufficient for single or bicyclic rings, stronger oxidants are often necessary for fused heterocyclic compounds due to the lower reactivity of the nitrogen atoms in these conjugated systems. rsc.org

The reactivity of the N-oxide allows for further chemical modifications. For instance, deoxygenative functionalization at the C2-position of quinoline N-oxides provides a route to synthesize various derivatives. beilstein-journals.org This type of reaction highlights the utility of the N-oxide as a directing group and a handle for introducing new substituents.

The chemical environment of the N-oxide group influences its reactivity. The introduction of an N-oxide can alter the electronic properties of the heterocyclic system, making certain positions more susceptible to nucleophilic or electrophilic attack. rsc.org This reactivity is fundamental to the synthesis of a diverse range of quinoxaline derivatives with varied biological profiles. nih.gov

The transformation of the N-oxide group is not limited to deoxygenation. It can participate in rearrangements and cyclization reactions, further expanding the chemical space of accessible quinoxaline derivatives. nih.govlew.ro These transformations are valuable in medicinal chemistry for the development of new therapeutic agents.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
This compound 1,4-Di-N-oxide
Maquindox (MEQ)
3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4)
3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8)
Quinoxaline 1,4-di-N-oxides (QdNOs)
2-Benzoylquinoxaline 1,4-di-N-oxide
2-Quinoxalinecarbonitrile (B1208901) derivatives
2-Carboxamide derivatives
2-Carboxylate derivatives

Spectroscopic Analysis and Structural Elucidation of 2 Acetylquinoxaline

Advanced Spectroscopic Techniques for Structural Characterization

Modern analytical chemistry employs a variety of sophisticated spectroscopic techniques for the unambiguous characterization of molecular structures. For a compound like 2-Acetylquinoxaline, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. These methods, often used in conjunction, allow for a comprehensive structural analysis, from the atomic level connectivity to the molecular mass and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. emerypharma.comajol.info For this compound, ¹H and ¹³C NMR are fundamental for assigning the positions of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra are crucial for elucidating the molecular architecture. emerypharma.com

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons in the molecule. The aromatic protons on the quinoxaline (B1680401) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the acetyl group, being further from the electron-withdrawing ring system, resonate at a higher field.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ) ppm Multiplicity
H-3 9.25 s
H-5 8.20 dd
H-6 7.87 m
H-7 7.87 m
H-8 8.13 dd
-CH₃ 2.85 s

Solvent: CDCl₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound. qorganica.essavemyexams.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their electronic environment. savemyexams.com Carbons in the aromatic quinoxaline ring and the carbonyl carbon of the acetyl group are typically found at lower fields.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ) ppm
C-2 152.8
C-3 146.5
C-4a 142.0
C-5 130.2
C-6 131.5
C-7 130.8
C-8 129.5
C-8a 141.2
-C=O 198.5
-CH₃ 26.0

Solvent: CDCl₃

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. emerypharma.comajol.infoipb.pt

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.comlibretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded carbon and hydrogen atoms.

These techniques are instrumental in the complete and unambiguous assignment of all proton and carbon signals, especially in structurally intricate derivatives. ajol.info

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in aiding the interpretation of NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate theoretical NMR chemical shifts. rug.nlrespectprogram.org By computing the magnetic shielding tensors for each nucleus in a molecule, the GIAO method can predict NMR chemical shifts that can be compared with experimental data. respectprogram.orgarxiv.org This comparison can help to confirm structural assignments, resolve ambiguities, and provide a deeper understanding of the electronic factors influencing the chemical shifts. The accuracy of GIAO-based predictions has been shown to be enhanced by employing methods like fragment referencing. nih.gov

2D NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Derivative Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uomustansiriyah.edu.iq It provides the molecular weight of the compound and, through analysis of the fragmentation patterns, offers valuable clues about its structure. slideshare.netlibretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. uomustansiriyah.edu.iq The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure.

A common fragmentation pathway for this compound involves the cleavage of the bond between the carbonyl carbon and the quinoxaline ring, leading to the formation of a stable quinoxalinyl cation and an acetyl radical. Another characteristic fragmentation is the loss of the methyl group from the acetyl moiety.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Identity
172 [M]⁺ (Molecular Ion)
157 [M - CH₃]⁺
129 [M - COCH₃]⁺
103 [C₇H₅N]⁺

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a robust and comprehensive structural elucidation of this compound.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a high-resolution mass spectrometry technique used for the accurate mass determination and structural analysis of compounds like this compound. bruker.comlibretexts.org This method involves the ionization of the sample, followed by mass analysis that provides a precise mass-to-charge ratio (m/z), enabling the determination of the elemental composition. libretexts.org

In ESI-QTOF-MS analysis, this compound (C₁₀H₈N₂O) is expected to show a protonated molecule [M+H]⁺ in positive ion mode. The high-resolution capabilities of QTOF-MS allow for the differentiation of compounds with similar nominal masses. bruker.com Further fragmentation of the parent ion (MS/MS) provides structural information by breaking the molecule into smaller, characteristic fragments. hpst.czresearchgate.net This fragmentation pattern is crucial for confirming the identity of the compound. hpst.cz

Table 1: Predicted ESI-QTOF MS Data for this compound

IonFormulaPredicted m/z
[M+H]⁺ (Protonated Molecule)[C₁₀H₉N₂O]⁺173.0715
[M+Na]⁺ (Sodium Adduct)[C₁₀H₈N₂ONa]⁺195.0534

Note: The table contains theoretically predicted values based on the molecular formula of this compound.

Analysis of Maquindox Metabolites via MS

Mass spectrometry is a key technique for studying drug metabolism. Maquindox, a quinoxaline-N,N-dioxide used in veterinary medicine, metabolizes into several compounds, including derivatives of this compound. researchgate.netresearchgate.net Studies have utilized methods like ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS) to identify these metabolites. researchgate.net One of the identified metabolites is 3-methyl-2-acetyl-quinoxaline, a compound structurally related to this compound. researchgate.net The analysis confirmed the structure of these deoxidized metabolites, demonstrating the utility of high-resolution mass spectrometry in metabolic studies. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. researchgate.net

Key functional groups in this compound include the carbonyl group (C=O) of the acetyl moiety, the C=N bonds within the quinoxaline ring, aromatic C-H bonds, and aliphatic C-H bonds of the methyl group. libretexts.org The C=O stretching vibration is particularly prominent and appears in a characteristic region of the spectrum. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (in -CH₃)Stretching3000 - 2850
Carbonyl (C=O)Stretching1720 - 1680
Aromatic C=C and C=NStretching1600 - 1450

Note: The values in this table are typical ranges for the specified functional groups and may vary slightly in the actual spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of UV or visible light. msu.eduunits.it The spectrum provides information about the conjugated systems within the molecule. msu.edu Molecules containing chromophores, such as the quinoxaline ring system in this compound, absorb light in the UV-Vis range, causing the promotion of electrons from lower to higher energy orbitals (e.g., n→π* or π→π* transitions). tanta.edu.eg

The UV-Vis spectrum of quinoxaline derivatives typically shows multiple absorption bands corresponding to these electronic transitions. researchgate.netmdpi.com The position and intensity of these bands are influenced by the molecular structure and the solvent used. For this compound, the conjugated system of the quinoxaline ring extended by the acetyl group is expected to result in characteristic absorption maxima (λmax). mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeTypical Wavelength Range (nm)
π → π250 - 350
n → π> 350

Note: This table presents expected ranges for electronic transitions in quinoxaline-type systems. Specific λmax values depend on experimental conditions.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

Computational Studies and Theoretical Investigations of 2 Acetylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of chemical compounds from first principles. These methods are crucial for understanding the behavior of electrons within a molecule, which governs its structure, stability, and reactivity. northwestern.edu

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. simonsfoundation.org It is a widely used approach in chemistry and materials science for calculating properties of the ground state. simonsfoundation.orgcam.ac.uk The theory is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density. northwestern.edu This approach reduces the complexity of the many-electron problem to a more manageable one involving a single-electron moving in an effective potential.

In the context of quinoxaline (B1680401) derivatives, DFT calculations are employed to optimize molecular geometry and determine electronic properties. researchgate.net Calculations are often performed using specific functionals, such as B3LYP, and basis sets like def2-TZVPPD, to obtain optimized geometries and vibrational frequencies. nih.gov Key energetic and electronic parameters derived from DFT for molecules similar to 2-Acetylquinoxaline include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions.

Mulliken Charges: These calculations provide the partial atomic charges, offering insights into the electronic distribution across the molecule.

While specific DFT data for this compound is not detailed in the provided context, the table below illustrates typical parameters obtained for related heterocyclic compounds.

ParameterDescriptionTypical Application
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to molecular stability and reactivity
Dipole Moment (µ) Measure of the overall polarity of the moleculeInfluences solubility and intermolecular forces
Mulliken Atomic Charges Partial charges on individual atomsHelps predict sites for electrophilic and nucleophilic attack

This table represents typical parameters derived from DFT calculations for heterocyclic compounds.

The gas-phase enthalpy of formation (ΔfH°(g)) is a critical thermodynamic property. Computational chemistry offers several protocols for its estimation, which are often more feasible than experimental measurements. nist.gov These methods are vital for thermochemical databases and for understanding the stability of molecules. nih.gov

Two common high-level computational methods include:

Atomization Method: This approach calculates the enthalpy of formation by summing the energies of the constituent atoms in their standard state and subtracting the molecule's total electronic energy. Protocols like the one used for 2-methylindole (B41428) involve geometry optimization and frequency calculations using DFT (e.g., B3LYP/def2-TZVPPD) followed by high-accuracy energy calculations. nih.gov

Isodesmic and Homodesmotic Reactions: These methods use hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. nih.gov This conservation allows for significant error cancellation, leading to more accurate predictions of enthalpy. The heat of reaction is calculated, and if the enthalpies of formation for all other species in the reaction are known experimentally, the enthalpy of the target molecule can be determined with high precision. nih.gov The atom equivalence method, which relies on predetermined atomic energy contributions, also shows strong performance for organic molecules. nih.gov

For quinoxaline derivatives, gas-phase enthalpies of formation have been derived by combining experimental data from techniques like static bomb combustion calorimetry (for condensed-phase enthalpy) and Knudsen effusion (for enthalpy of sublimation) with DFT calculations for theoretical validation. researchgate.net

Bond Dissociation Enthalpy (BDE) quantifies the energy required to break a specific bond via homolysis, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. wikipedia.orgucsb.edu BDE values are crucial for predicting reaction pathways, understanding radical chemistry, and assessing thermal stability.

BDE can be defined as the standard enthalpy change (ΔH°) for the bond-cleavage reaction at a specific temperature, typically 298 K. wikipedia.orgucsb.edu For quinoxaline derivatives, computational studies have been conducted to determine BDEs, particularly for N-O bonds in quinoxaline N-oxides. researchgate.net These studies often derive BDEs from the calculated gas-phase enthalpies of formation of the parent molecule and its resulting radical fragments. researchgate.net For instance, the mean (N–O) BDE in 2-amino-3-quinoxalinecarbonitrile-1,4-dioxide was estimated to be 248.3 ± 8.3 kJ·mol⁻¹, a value in excellent agreement with DFT (B3LYP) calculations. researchgate.net

While specific data for the C-C bond connecting the acetyl group to the quinoxaline ring is not available, the methodology would be analogous. The BDE would be calculated as: BDE(R-X) = ΔfH°(R•) + ΔfH°(X•) - ΔfH°(R-X) Where R• and X• are the radical fragments.

Bond Type in Quinoxaline DerivativesMethod of DeterminationSignificance
N-O BondDerived from experimental and DFT-calculated ΔfH°(g)Important for understanding the chemistry of N-oxides
C4-H BondEvaluated using thermodynamic cycles and electrochemistryRelevant to hydride transfer reactions in NADH models nih.gov
C-C (Acetyl Group)Calculable via DFT and thermochemical cyclesKey to understanding thermal decomposition and radical reactions

This table summarizes BDE studies on bonds found in quinoxaline and related structures.

Computational Procedures for Estimating Gas-Phase Enthalpies of Formation

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

In studies involving quinoxaline and quinoline (B57606) scaffolds, molecular docking has been used to identify potential inhibitors for a variety of biological targets. researchgate.nettubitak.gov.tr The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. Analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

π-π Stacking: Attractive, noncovalent interactions between aromatic rings.

The following table summarizes docking studies performed on various quinoline and quinoxaline derivatives, illustrating the types of targets and interactions observed.

Compound ClassTarget ProteinKey Interactions ObservedReported Binding Affinity/Score
Quinoxaline Derivativesc-kit tyrosine kinase, Protein kinase BExcellent binding affinities observed. researchgate.net-176.749 kcal/mol (c-kit) researchgate.net
Quinoxaline DerivativesGlcN-6-p synthase, DNA polymeraseAssessment of binding constants and modes. researchgate.netNot specified
Quinoline DerivativesHIV Reverse Transcriptase (PDB: 4I2P)Good binding interactions with the active domain. tubitak.gov.tr-10.675 (highest score for compound 4 ) tubitak.gov.tr
2-oxo-dihydroquinoline derivativesP-glycoprotein (PDB: 6C0V)Hydrophobic and H-bond interactions. nih.gov-9.22 kcal/mol (highest score for compound 17 ) nih.gov

This table provides examples of molecular docking studies on quinoxaline and quinoline derivatives against various biological targets.

Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules over time. windows.net It provides detailed information on the conformational changes and stability of systems, such as a protein-ligand complex. inflibnet.ac.in An MD simulation begins with a set of initial atomic coordinates (often from a crystal structure or docking pose) and solves Newton's equations of motion for the system over a defined period. windows.net

MD simulations are particularly useful for refining docking results and assessing the stability of a predicted binding pose. jpionline.org Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's or ligand's atoms over time from a reference structure. A stable RMSD plot indicates that the system has reached equilibrium and the complex is stable. inflibnet.ac.ingalaxyproject.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility. inflibnet.ac.in

In studies of potential drug candidates, MD simulations of up to 100 nanoseconds are performed to confirm that the ligand remains stably bound within the active site of its target protein. jpionline.org Analysis of the trajectory can confirm the persistence of key hydrogen bonds and hydrophobic interactions, validating the docking predictions and providing a dynamic picture of the ligand-receptor interaction. inflibnet.ac.injpionline.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov By identifying key molecular descriptors—numerical values that characterize properties like electronic, steric, and hydrophobic features—QSAR models can predict the activity of new, unsynthesized derivatives. frontiersin.orgnih.gov This approach is a cornerstone of modern drug design, accelerating the discovery of potent hit molecules. frontiersin.org

While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles can be illustrated by research on related heterocyclic structures. For any given series of compounds, a QSAR study involves several key steps:

Data Set Collection : A series of molecules with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.govut.ac.ir

Descriptor Calculation : Molecular descriptors are calculated for each compound using quantum chemical methods or specialized software. nih.govresearchgate.net These can range from simple 2D properties to complex 3D fields. nih.gov

Model Development : Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. ut.ac.irresearchgate.net

Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and prevent chance correlations. researchgate.net

For instance, a QSAR study on a series of xanthone (B1684191) derivatives against WiDR cancer cell lines resulted in a statistically significant model. nih.gov The study identified specific net atomic charges (qC1, qC2, qC3), the dipole moment (μ), and the partition coefficient (logP) as crucial descriptors for cytotoxic activity. nih.gov The resulting equation allowed for the prediction of activity for new compounds. nih.gov

Table 1: Example of Descriptors Used in a QSAR Model for Xanthone Derivatives nih.gov This table is illustrative of a typical QSAR study and does not represent data for this compound.

Descriptor Description Contribution to Activity
qC1, qC2, qC3 Net atomic charges at specific carbon atoms Electronic interactions with the target receptor
μ (Dipole Moment) A measure of the molecule's overall polarity Influences binding and solubility
logP The logarithm of the partition coefficient (octanol/water) Represents the hydrophobicity of the molecule

Such models, once validated, can be used to virtually screen libraries of compounds and prioritize the synthesis of derivatives with potentially enhanced biological activity. frontiersin.org

Reaction Mechanism Studies using Computational Methods

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reactions. e3s-conferences.org Methods like Density Functional Theory (DFT) allow researchers to map out potential energy surfaces, providing a step-by-step understanding of how reactants are converted into products. nih.govrsc.org These studies are crucial for optimizing reaction conditions, predicting product selectivity, and designing novel synthetic pathways.

Theoretical Elucidation of Reaction Pathways for this compound Synthesis and Transformations

The synthesis and transformation of quinoxaline derivatives can proceed through various mechanisms. Theoretical studies can investigate these pathways to determine the most energetically favorable route. A typical computational investigation involves identifying all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. mdpi.com

For example, the synthesis of active pharmaceutical ingredients like nitrofurantoin (B1679001) has been studied using DFT calculations to compare reaction pathways in solution versus mechanochemical conditions. rsc.org Such studies calculate the Gibbs free energies for each step, revealing the feasibility and spontaneity of the proposed mechanism. mdpi.com

While a detailed DFT study on the mainstream synthesis of this compound is not readily found in the searched literature, a general approach would involve modeling key reaction steps, such as the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The calculations would aim to:

Identify the sequence of bond-forming and bond-breaking events.

Determine the role of catalysts, such as acids or bases, in lowering activation barriers.

Compare alternative pathways to understand regioselectivity and chemoselectivity. mdpi.com

In a study on the degradation of acenaphthylene (B141429) initiated by an OH radical, DFT calculations predicted two main reaction pathways: hydrogen abstraction and hydroxyl addition. scirp.org By calculating the energy barriers for each path, the researchers determined the most favorable reaction channels and the likely products formed under atmospheric conditions. scirp.org This type of analysis would be equally valuable for understanding the transformations of this compound, such as its oxidation or reduction.

Investigation of Transition States and Intermediates

Transition states (TS) are fleeting, high-energy structures that represent the energetic peak along a reaction coordinate, connecting reactants and products. e3s-conferences.org Identifying the geometry and energy of a transition state is paramount to understanding a reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate. mdpi.com

Computational chemists use various algorithms to locate transition state structures. youtube.com Once a TS is found, its structure provides a snapshot of the bond-making and bond-breaking processes. For example, a DFT study on the SN2 regioselectivity of azacycloalkane salts revealed that the reaction's outcome was dictated by the conformation of the ring in the transition state, rather than the stability of the ground state reactants. rsc.org

The investigation of a reaction mechanism also involves characterizing intermediates, which are temporary, stable species formed during the reaction. scielo.org.mx In a multi-step reaction, each step has its own transition state. For example, a computational study of a [3+2] cycloaddition reaction identified a two-step mechanism involving the formation of a stable intermediate (INT2A-1) before proceeding through a second transition state (TS2A-1) to the final product. scielo.org.mx

Table 2: Illustrative Energy Profile for a Two-Step Reaction scielo.org.mx This table is a generalized example and does not represent a specific reaction of this compound.

Species Description Relative Energy (kJ/mol)
Reactants Starting materials 0
TS1 First Transition State + (Activation Energy 1)
Intermediate Stable species formed after TS1 - (Energy of Intermediate)
TS2 Second Transition State + (Activation Energy 2)
Product Final molecule - (Energy of Reaction)

By analyzing the energies of these critical points, a complete energy profile for the reaction can be constructed, offering a detailed explanation of the reaction's progress and selectivity. researchgate.net This level of detail is essential for a fundamental understanding of the chemical behavior of compounds like this compound.

Pharmacological and Biological Research of 2 Acetylquinoxaline and Its Derivatives

Antimicrobial Activities

Antitubercular Activity against Mycobacterium tuberculosis (e.g., H37Rv strain, drug-resistant strains)

Derivatives of 2-acetylquinoxaline have been a subject of significant research in the quest for new antitubercular agents. Studies have demonstrated that these compounds, particularly their 1,4-dioxide forms, exhibit notable activity against Mycobacterium tuberculosis, including the reference H37Rv strain and various drug-resistant strains. researchgate.net The exploration of quinoxaline (B1680401) derivatives as potential anti-TB agents began in the late 1990s, with early screenings identifying 2-quinoxalinecarbonitrile (B1208901) derivatives as having initial promise. Subsequent research confirmed the crucial role of the 1,4-di-N-oxide groups in enhancing the antitubercular activity of the quinoxaline ring.

A series of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antituberculosis activity. researchgate.net The results indicated that several of these compounds possessed good antitubercular activity. researchgate.net The activity of these compounds against drug-resistant strains of M. tuberculosis has been a key area of investigation. Many quinoxaline 1,4-di-N-oxide derivatives have shown good inhibitory activity against resistant strains, with susceptibilities comparable to that of the H37Rv strain. This suggests a novel mode of action that is distinct from currently used anti-TB drugs, making them promising candidates for treating multidrug-resistant tuberculosis.

The antitubercular potency of this compound derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For a series of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives, MIC values against the M. tuberculosis H37Rv strain were found to be in the range of 0.80 to 4.29 µg/mL. researchgate.net

In a broader study of this compound 1,4-di-N-oxide and 2-benzoylquinoxaline 1,4-di-N-oxide derivatives, eighteen compounds demonstrated MIC values that met the primary screening criteria set by the Tuberculosis Antimicrobial Acquisition and Coordinating Facility (TAACF). Specifically, 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives with a chlorine, methyl, or methoxy (B1213986) group at position 7 of the benzene (B151609) moiety, as well as the unsubstituted counterpart, displayed good antitubercular activity with EC90/MIC values between 0.80 and 4.29. researchgate.net

Interactive Table: MIC of 2-Acetyl-3-methylquinoxaline 1,4-di-N-oxide Derivatives against M. tuberculosis H37Rv

Compound Substituent at Position 7 MIC (µg/mL)
2 Chlorine 0.80 - 4.29
3 Unsubstituted 0.80 - 4.29
4 Methyl 0.80 - 4.29

| 6 | Methoxy | 0.80 - 4.29 |

Source: researchgate.net

The 1,4-dioxide moiety is a critical feature for the antimycobacterial activity of this compound derivatives. Research has consistently shown that the presence of these N-oxide groups significantly enhances the compound's potency against M. tuberculosis. The replacement of other functional groups, such as the carbonitrile group, with an acetyl group at the 2-position of the quinoxaline 1,4-dioxide scaffold has been a successful strategy in developing effective antitubercular agents. mdpi.com

In a series of 2-acyl derivatives, this compound 1,4-dioxides demonstrated high activity, although with slightly higher MIC values (ranging from 0.8 to 4.3 µg/mL) compared to their carboxamide and ester analogs. mdpi.com These findings underscore the importance of the 2-acetyl group in conjunction with the 1,4-dioxide feature for achieving significant antimycobacterial effects.

Structure-activity relationship (SAR) studies are crucial for optimizing the antitubercular potency of this compound derivatives. These studies have revealed several key structural features that influence their activity. A free phenolic hydroxyl group on a salicylanilide (B1680751) core, a related class of compounds, is essential for activity, and the potency is largely driven by electron-withdrawing groups on the aniline (B41778) ring. nih.gov

For the 2-acetyl-3-methylquinoxaline-1,4-dioxide series, substitutions on the benzylidene aryl ring have been shown to impact antitubercular potency, with negative correlations observed between the IC50 values and both the sigma and pi constants of the substituents. researchgate.net This indicates that electronic effects play a significant role in the activity of these compounds. Furthermore, the presence of a chlorine, methyl, or methoxy group at the 7-position of the benzene ring of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives has been associated with good antitubercular activity. researchgate.net The replacement of a carbonitrile group at position 2 with an acetyl group has been shown to increase inhibitory potency and reduce cytotoxicity. mdpi.com

Select this compound 1,4-di-N-oxide derivatives have progressed to in vivo efficacy testing in murine models of tuberculosis. Two lead compounds demonstrated activity in reducing colony-forming unit (CFU) counts in both the lungs and spleens of infected mice after oral administration. This in vivo efficacy was comparable to that of clinically used TB drugs, although higher doses of the quinoxaline derivatives were required to achieve similar reductions in lung CFU counts. These findings establish quinoxaline 1,4-di-N-oxides as a new class of orally active anti-TB drugs. Furthermore, some of these derivatives have also shown activity against non-replicating bacteria, which is a significant factor in the prolonged duration of current anti-TB therapies.

Structure-Activity Relationships (SAR) for Antitubercular Agents

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., E. coli, S. aureus, K. pneumoniae, P. aeruginosa, Enterococcus faecalis, Enterococcus faecium)

Beyond their antimycobacterial properties, this compound derivatives, particularly the 1,4-dioxides, have demonstrated a broader spectrum of antibacterial activity. mdpi.com Nitrones synthesized from 2-formylquinoxaline 1,4-dioxide exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains, in both in vitro and in vivo studies. mdpi.com

A study on novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides revealed that most of these compounds showed high antibacterial properties against Gram-positive strains. nih.gov The introduction of a halogen atom at position 6 of the quinoxaline ring further enhanced their activity. nih.gov The antibacterial effect of these derivatives is believed to be selective towards Gram-negative bacteria with the introduction of an additional N-oxide fragment at position 3. mdpi.com The mechanism of action for some quinoxaline 1,4-dioxides has been linked to DNA damage. nih.gov

Interactive Table: Antibacterial Activity of Quinoxaline Derivatives

Compound Type Target Bacteria Activity
Nitrones from 2-formylquinoxaline 1,4-dioxide Gram-positive and Gram-negative bacteria (including resistant strains) High in vitro and in vivo activity
2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides Gram-positive strains High antibacterial properties
6-halogenated 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides Gram-positive strains Increased activity

Source: mdpi.comnih.gov

Mechanism of Antibacterial Action and SOS Response Induction

The antibacterial mechanism of certain quinoxaline derivatives involves the induction of the bacterial SOS response, a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. plos.orgscielo.br When bacteria are exposed to DNA-damaging agents, single-stranded DNA (ssDNA) accumulates and activates the RecA protein. frontiersin.org This activated RecA* nucleoprotein filament stimulates the autoproteolytic cleavage of the LexA repressor, leading to the derepression of a multitude of genes in the SOS regulon. plos.orgscielo.brfrontiersin.org

This response includes the activation of high-fidelity DNA repair mechanisms initially, followed by error-prone translesion DNA synthesis (TLS) polymerases if the damage is extensive. frontiersin.org The induction of the SOS response is a key factor in the bactericidal or bacteriostatic action of these compounds. However, it is also a double-edged sword, as it can contribute to the development of antibiotic resistance through increased mutagenesis. scielo.brelifesciences.org In pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, the SOS response is implicated in the emergence of antibiotic resistance. scielo.br

Activity against Drug-Resistant Bacterial Strains

A significant area of research for quinoxaline derivatives is their efficacy against drug-resistant bacterial strains, a growing global health concern. nih.govhilarispublisher.com Derivatives of this compound have shown promising activity against a range of resistant bacteria. For instance, certain 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives have demonstrated good antitubercular activity against Mycobacterium tuberculosis, including drug-resistant strains. researchgate.net

Specifically, some amide derivatives of quinoxaline 1,4-di-N-oxides have exhibited low Minimum Inhibitory Concentration (MIC) values against single-drug resistant strains of M. tuberculosis. Furthermore, select analogs have shown activity against multidrug-resistant tuberculosis (MDR-TB) and even against non-replicating persistent mycobacteria, which is a major factor in the lengthy duration of tuberculosis therapy. The ability of these compounds to act on both replicating and non-replicating bacteria, as well as on drug-resistant strains, highlights their potential as leads for the development of new and more effective antibacterial agents. researchgate.net

Compound/Derivative Resistant Strain(s) Observed Activity Reference
2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivativesMycobacterium tuberculosis (drug-resistant)Good antitubercular activity researchgate.net
Amide derivatives of quinoxaline 1,4-di-N-oxidesMycobacterium tuberculosis (single-drug resistant)Low MIC values
Select quinoxaline 1,4-di-N-oxide analogsMultidrug-resistant M. tuberculosis (MDR-TB)Active against MDR-TB and non-replicating bacteria

Antifungal Activity against Fungal Organisms (e.g., Candida spp., Aspergillus spp., Cryptococcus spp., Microsporum canis)

Quinoxaline derivatives have demonstrated significant antifungal properties against a variety of fungal pathogens. researchgate.netplos.org The emergence of resistance to existing antifungal drugs has spurred the search for new therapeutic agents, and quinoxalines have emerged as a promising class of compounds. nih.govpacific.edu

Research has shown that derivatives of this compound and other related structures are active against clinically important fungi such as Candida species, including Candida albicans, Candida tropicalis, and Candida krusei. researchgate.netplos.org They have also shown efficacy against Aspergillus species like Aspergillus niger and Aspergillus flavus. researchgate.netplos.org Some derivatives have also been tested against Cryptococcus species and dermatophytes like Microsporum canis. nih.govjapsonline.com The antifungal activity of these compounds is often attributed to their ability to interfere with essential cellular processes in fungi. For example, some quinoxaline derivatives may disrupt the fungal cell membrane or inhibit key enzymes necessary for fungal survival. fip.org

Quinoxaline Derivative Fungal Organism Observed Activity Reference
This compound derivativesCandida albicans, Aspergillus niger, Aspergillus flavusAntifungal activity researchgate.net
2-Chloro-3-hydrazinylquinoxalineCandida spp., Aspergillus spp.Noteworthy effectiveness against various strains, particularly C. krusei. plos.org
Quinoxaline-2,3(1H,4H)-dione chalconesPathogenic fungiPromising antifungal activity hilarispublisher.com

Antiviral Activity

The antiviral potential of quinoxaline derivatives has been another significant focus of research. researchgate.netresearchgate.net These compounds have been investigated for their activity against a range of viruses. mdpi.comekb.egrsc.orgnih.gov While the specific mechanisms are still under investigation for many derivatives, it is believed that they may interfere with viral replication or entry into host cells.

For instance, certain substituted 2-methylquinoxalines and their N,N-dioxides have been noted for their antiviral properties. researchgate.net Research has explored the activity of these compounds against various types of viruses, and some derivatives have shown promising results in preclinical studies. mdpi.comekb.egrsc.org The broad-spectrum potential of quinoxalines makes them an interesting scaffold for the development of novel antiviral therapies.

Antiparasitic Activity (e.g., Malaria, Trypanosomiasis, Leishmaniasis, Amoebiasis, Trichomoniasis)

Quinoxaline 1,4-dioxides have emerged as a promising scaffold for developing new drugs to treat parasitic infections, including malaria, trypanosomiasis, leishmaniasis, amoebiasis, and trichomoniasis. researchgate.netnih.govscielo.org.comdpi.comsnv63.ru The challenges of drug resistance and the toxicity of existing antiparasitic therapies have driven the search for new and effective compounds. mdpi.com

Derivatives of quinoxaline have shown activity against the parasites responsible for these diseases. For example, certain quinoxaline 1,4-dioxides have demonstrated activity against Plasmodium falciparum, the parasite that causes malaria, including chloroquine-resistant strains. nih.gov Research has also indicated the potential of these compounds against trypanosomes and leishmania parasites. nih.govmdpi.com The mechanism of action is thought to involve the generation of reactive oxygen species that are toxic to the parasites.

Quinoxaline Derivative Parasite Disease Observed Activity Reference
Quinoxaline 1,4-dioxidesPlasmodium falciparumMalariaActive against chloroquine-resistant strains nih.gov
Quinoxaline 1,4-dioxidesTrypanosoma spp.TrypanosomiasisAntitrypanosomal activity researchgate.netnih.gov
Quinoxaline 1,4-dioxidesLeishmania spp.LeishmaniasisAntileishmanial activity nih.gov
Quinoxaline 1,4-dioxidesEntamoeba histolyticaAmoebiasisAntiamoebic activity researchgate.net
Quinoxaline 1,4-dioxidesTrichomonas vaginalisTrichomoniasisAntitrichomonal activity researchgate.net

Antitumor and Cytotoxic Activities

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents. metu.edu.trmdpi.com A key area of interest is their ability to selectively target cancer cells, particularly those in a hypoxic (low oxygen) environment, which are often resistant to conventional therapies. nih.govnih.gov

Selective Cytotoxicity against Hypoxic Tumor Cells

Hypoxia is a common feature of solid tumors and is associated with resistance to both radiotherapy and chemotherapy. Hypoxia-activated prodrugs (HAPs) are compounds that are selectively activated under hypoxic conditions to release a cytotoxic agent. nih.gov Derivatives of quinoxaline-2-carbonitrile 1,4-dioxide, which are structurally related to this compound, have been shown to exhibit selective cytotoxicity against solid tumor cells under hypoxic conditions. nih.govresearchgate.net

These compounds are designed to be relatively non-toxic in well-oxygenated normal tissues but undergo bioreductive activation in the hypoxic environment of tumors. This activation leads to the formation of a potent cytotoxic species that can kill the cancer cells. This selective targeting of hypoxic tumor cells offers a promising strategy to overcome therapy resistance and improve the efficacy of cancer treatment. nih.gov

Mechanism of Action in Antitumor Activity (e.g., DNA Damage)

Derivatives of this compound have demonstrated notable antitumor activity, with a primary mechanism involving the induction of DNA damage. These compounds can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

One of the key ways these compounds exert their cytotoxic effects is by acting as topoisomerase IIα poisons. nih.gov Topoisomerase IIα is a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the covalent complex between the enzyme and DNA, these derivatives prevent the re-ligation of DNA strands, leading to the formation of double-stranded breaks. nih.govauckland.ac.nz This accumulation of DNA damage triggers a cellular stress response, activating pathways that halt the cell cycle, primarily in the S and G2 phases, to allow for DNA repair. nih.gov If the damage is too extensive, it initiates programmed cell death, or apoptosis. oncohemakey.com

The antitumor activity of these compounds is often linked to their ability to intercalate into the DNA double helix. nih.gov This interaction can disrupt the normal functioning of DNA and associated enzymes. The planar structure of the quinoxaline ring system facilitates this intercalation. Furthermore, some derivatives have been shown to interact with quadruplex DNA structures, which are implicated in the regulation of oncogene expression. nih.gov

Research has shown that certain anthrapyridazone derivatives, which are structurally related to quinoxaline compounds, induce DNA damage, particularly in proliferating cells. nih.gov The activation of the Mre11-Rad50-Nbs1 (MRN) complex and the phosphorylation of H2AX are key indicators of double-stranded DNA breaks caused by these agents. nih.gov This DNA damage response ultimately blocks DNA synthesis and arrests the cell cycle. nih.gov

Some anticancer drugs, like clofarabine, function as nucleoside analogs, inhibiting DNA synthesis and inducing apoptosis. oncohemakey.com The mechanism of action for some this compound derivatives may follow a similar path of disrupting DNA replication. The damage caused by these agents can lead to the downregulation of proteins involved in cell survival, such as Bcl-XL and Mcl-1, further promoting apoptosis. oncohemakey.com

Other Biological Activities

Beyond their antitumor effects, derivatives of this compound have been investigated for a range of other biological activities.

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have been synthesized from this compound to explore their antioxidant and anti-inflammatory potential. mdpi.com These derivatives often possess radical scavenging properties. ucl.ac.be

The anti-inflammatory action of some chalcone (B49325) derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govrjsocmed.com By dually inhibiting these enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators. rjsocmed.com For instance, certain chalcone derivatives have shown significant inhibition of COX-2 and 5-LOX with low IC50 values. rjsocmed.com

The antioxidant activity is often linked to the presence of specific functional groups, such as hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to neutralize free radicals. mdpi.comwho.int Studies have shown a correlation between the antioxidant and anti-inflammatory activities of these compounds. who.int The ability to scavenge reactive oxygen species (ROS) can mitigate oxidative stress, a condition implicated in the pathogenesis of numerous inflammatory diseases.

Derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.netwikipedia.org Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy employed in the management of conditions like Alzheimer's disease. mdpi.comnih.gov

The mechanism of inhibition can be reversible or irreversible. nih.gov Reversible inhibitors, which can be competitive or non-competitive, are often sought for therapeutic purposes. nih.gov The quinoxaline scaffold can be modified to fit into the active site of the AChE enzyme, blocking the access of acetylcholine. The binding affinity and inhibitory potency of these derivatives are influenced by the nature and position of substituents on the quinoxaline ring. Some benzoquinone derivatives have demonstrated effective AChE inhibition with IC50 values in the nanomolar range. gjpb.de

Quinoxaline-1,4-dioxide derivatives, such as Maquindox, have been utilized in veterinary medicine as antimicrobial growth promoters in animal feed. researchgate.net These compounds can improve feed conversion efficiency and promote animal growth. researchgate.netmerckvetmanual.com The mechanism is believed to be mediated by their antibacterial effect on the gut flora. researchgate.netnih.gov

By modifying the composition and metabolism of the gut microbiota, these additives can increase the availability of nutrients and energy to the host animal. researchgate.net They can suppress the bacterial breakdown of essential nutrients and reduce the production of toxic metabolites like ammonia (B1221849), leading to a healthier gut environment and improved growth performance. researchgate.net The average improvement in daily weight gain is estimated to be between 3% and 9%, with a 3% to 12% reduction in the feed conversion ratio. researchgate.net

Derivatives of this compound have also been investigated for their potential to manage high blood sugar levels. Some quinoxaline derivatives have shown anti-hyperglycemic effects in animal models of diabetes. researchgate.net

The mechanisms underlying these effects can be varied. Some compounds may act by inhibiting enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, thereby reducing the post-meal spike in blood glucose. mdpi.commdpi.com Others may enhance insulin (B600854) sensitivity or mimic the effects of insulin. For example, certain thiazolidinedione derivatives have shown potent anti-hyperglycemic activity by reducing blood glucose levels. mdpi.com The inhibition of glycogen (B147801) phosphorylase, an enzyme that releases glucose from glycogen stores, is another potential target for controlling hyperglycemia. mdpi.com Furthermore, some anti-diabetic agents work by increasing the levels of adiponectin, a hormone that improves insulin sensitivity. nih.gov

Table of Research Findings on this compound Derivatives

Biological Activity Mechanism of Action Key Findings References
Antitumor Activity DNA Damage, Topoisomerase IIα Poisoning Induction of double-stranded DNA breaks, cell cycle arrest in S and G2 phases, and apoptosis. nih.govauckland.ac.nz
Antioxidant & Anti-inflammatory Radical Scavenging, COX-2/5-LOX Inhibition Inhibition of pro-inflammatory enzymes and neutralization of reactive oxygen species. nih.govrjsocmed.comwho.int
Enzyme Inhibition Acetylcholinesterase (AChE) Inhibition Blockade of the AChE active site, leading to increased acetylcholine levels. researchgate.netmdpi.comgjpb.de
Growth Promotion Antimicrobial action on gut flora Improved feed conversion and nutrient availability. researchgate.netresearchgate.netmerckvetmanual.com
Anti-hyperglycemic Effects Enzyme Inhibition (α-amylase, α-glucosidase), Enhanced Insulin Sensitivity Reduction of postprandial glucose spikes and improved glucose metabolism. researchgate.netmdpi.commdpi.com

Mechanistic Studies of Biological Action for 2 Acetylquinoxaline

Cellular and Molecular Targets

The efficacy of 2-acetylquinoxaline is rooted in its ability to interact with specific enzymes and disrupt essential cellular pathways in both prokaryotic and eukaryotic systems.

While the complete enzymatic interaction profile of this compound is still under investigation, research has pointed to several key enzyme targets. In bacteria, quinoxaline (B1680401) derivatives have been noted for their potential to interact with enzymes crucial for survival. For instance, one potential target is dihydrodipicolinate reductase (DapB), an enzyme involved in bacterial cell wall synthesis. researchgate.net The antibacterial mechanism often involves the inhibition of enzymes that mediate resistance or are essential for physiological functions. mdpi.com In the broader context of bacterial signaling, two-component systems, which consist of receptor-regulated kinases, are fundamental pathways that could be susceptible to interference by foreign small molecules. nih.gov

In eukaryotes, the interactions are less defined but are thought to involve enzymes that participate in metabolic activation. Eukaryotic enzyme systems, such as various RNA polymerases and DNA topoisomerases, are fundamental to cell life and represent potential, though not yet confirmed, targets for quinoxaline metabolites. nih.govebi.ac.uk The activity of eukaryotic RNase H, which is vital for removing RNA from RNA/DNA hybrids, relies on coordinated actions that could be disrupted. nih.gov The primary interactions, however, appear to be linked to the enzymes that metabolize the parent compound.

Table 1: Potential Enzyme Interactions of Quinoxaline Derivatives

Enzyme ClassOrganism TypePotential Role in Interaction
Dihydrodipicolinate reductase (DapB)BacterialInhibition of cell wall synthesis. researchgate.net
Histidine KinasesBacterialDisruption of two-component signal transduction pathways. nih.gov
Metallo-β-lactamasesBacterialPotential inhibition by derivatives, overcoming antibiotic resistance. mdpi.com
Xanthine Oxidoreductase (XOR)EukaryoticMetabolic reduction of N-oxide groups. researchgate.net
Aldehyde Oxidase (AO)EukaryoticMetabolic reduction of N-oxide groups. researchgate.netresearchgate.net
Cytochrome P450 (CYP) enzymesEukaryoticMetabolic reduction and hydroxylation. researchgate.net

This compound derivatives, especially quinoxaline 1,4-di-N-oxides (QdNOs), interfere with fundamental cellular processes, largely as a consequence of their metabolic activation. A primary mechanism is the induction of DNA damage. This damage is often mediated by the generation of reactive oxygen species (ROS) during the bioreductive metabolism of the compound, particularly under hypoxic conditions. researchgate.netresearchgate.net The production of superoxide (B77818) anions and hydroxyl radicals can lead to oxidative damage to key macromolecules, including DNA and lipids. researchgate.net

Furthermore, these compounds can disrupt cellular defense mechanisms. Evidence suggests an interaction with the Keap1/Nrf2/ARE pathway, a major cellular defense system against oxidative stress. researchgate.net By influencing this pathway, the compounds can alter the expression of antioxidant and detoxifying enzymes. In bacteria, there is also potential for interference with quorum sensing, the cell-to-cell communication process that regulates virulence and biofilm formation, by targeting the signaling molecules or their receptors. nih.gov

Interaction with Bacterial and Eukaryotic Enzymes

Bioreductive Activation and Metabolism

A hallmark of the mechanism of action for this compound 1,4-di-N-oxide is its function as a bioreductive prodrug. nih.gov This means the parent compound is relatively inactive and requires metabolic reduction within the target cell or organism to be converted into its cytotoxic form. imrpress.com This activation is particularly efficient in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain bacterial infections. nih.gov

The sequential reduction of the two N-oxide groups leads to the formation of mono-N-oxide and, ultimately, the fully reduced desoxyquinoxaline metabolites. For the related compound Mequindox (B78584) (3-methyl-2-acetylquinoxaline-1,4-dioxide), this process yields metabolites such as 1-Desoxymaquindox and 4-Desoxymaquindox. molaid.com These desoxy metabolites are often the biologically active species responsible for the compound's cytotoxic or antimicrobial effects. researchgate.net The reduction process generates radical intermediates that are believed to be the ultimate DNA-damaging agents.

Table 2: Key Metabolites of this compound Analogues

Parent CompoundMetaboliteMetabolic Transformation
Mequindox (3-methyl-2-acetylquinoxaline 1,4-di-N-oxide)1-DesoxymaquindoxReduction of the N1-oxide group. molaid.com
Mequindox4-DesoxymaquindoxReduction of the N4-oxide group. molaid.com
Mequindox2-isoethanol 1-desoxymequindoxDeoxidation and carbonyl reduction. researchgate.net
Cyadox4-Cyadox monoxideEnzymatic reduction of the 1-N-oxide group. researchgate.net
Cyadox1-Cyadox monoxideEnzymatic reduction of the 4-N-oxide group. researchgate.net

Formation of Active Metabolites (e.g., Desoxymaquindox)

Resistance Mechanisms and Overcoming Drug Resistance

The emergence of drug-resistant pathogens represents a significant challenge in the treatment of infectious diseases. who.intjournalagent.com Research into quinoxaline derivatives, including this compound, has explored their potential to combat these resistant strains and their role in combination therapies to enhance the efficacy of existing antimicrobial agents.

Activity against Drug-Resistant Pathogens

Derivatives of quinoxaline have demonstrated notable activity against a variety of drug-resistant pathogens. The inherent structural features of the quinoxaline scaffold can be modified to produce compounds effective against bacteria that have developed resistance to conventional antibiotics. nih.gov

Research has shown that certain 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives exhibit good antitubercular activity. researchgate.net Specifically, derivatives with a chlorine, methyl, or methoxy (B1213986) group at position 7 of the benzene (B151609) moiety, as well as the unsubstituted counterpart, have shown efficacy against Mycobacterium tuberculosis. researchgate.net Importantly, many quinoxaline 1,4-di-N-oxide derivatives display good inhibitory activity against resistant strains of M. tuberculosis, with susceptibility levels comparable to the non-resistant H37Rv strain. This suggests that their mechanism of action may differ from that of currently used anti-TB drugs.

Furthermore, studies on quinoxalinyl chalcones, which are derivatives of acetylquinoxaline, have demonstrated promising antibacterial and antifungal activities against selected pathogenic microbes. hilarispublisher.com Compounds featuring 2,4-dichloro benzylidine and 4-fluoro benzylidine moieties, in particular, showed significant activity. hilarispublisher.com The antimicrobial activity of these derivatives was evaluated using the micro-dilution assay method to determine the Minimum Inhibitory Concentration (MIC). hilarispublisher.com

Table 1: Antitubercular Activity of 2-Acetyl-3-methylquinoxaline 1,4-di-N-oxide Derivatives

Compound Substitution at Position 7 EC₉₀/MIC (µg/mL)
2 Chlorine 0.80 - 4.29
3 Unsubstituted 0.80 - 4.29
4 Methyl 0.80 - 4.29
6 Methoxy 0.80 - 4.29

Source: Synthesis of New 2‐Acetyl and 2‐Benzoyl Quinoxaline 1,4‐Di‐N‐oxide Derivatives as anti‐Mycobacterium tuberculosis Agents. researchgate.net

Combined Antimicrobial Susceptibility Testing

Combination therapy, which involves using two or more drugs together, is a promising strategy to combat antimicrobial resistance. frontiersin.orgfrontiersin.org This approach can enhance therapeutic efficacy, reduce the likelihood of resistance development, and in some cases, lower the required dosage of toxic drugs. frontiersin.orgnih.gov The interaction between the combined agents can be synergistic, additive, or antagonistic.

Combined antimicrobial susceptibility testing has been performed with quinoxaline 1,4-di-N-oxide derivatives and existing antibiotics. For instance, cyadox, mequindox, and quinocetone, when combined with rifampicin, showed an additive effect against M. tuberculosis complex, with a Fractional Inhibitory Concentration (FIC) Index of 0.75. researchgate.net The FIC index is used to evaluate the nature of the interaction between drugs in combination.

The checkerboard method is a common in vitro technique used to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations. frontiersin.orgnih.gov This method involves testing various concentrations of two drugs, both alone and in combination, to determine the MIC of each drug in the presence of the other. nih.gov The results are used to calculate the FIC index. A synergistic effect is generally indicated by an FIC index of ≤ 0.5, an additive or indifferent effect by an FIC index > 0.5 to ≤ 4, and an antagonistic effect by an FIC index > 4.

Studies have demonstrated that the combination of certain antimicrobial peptides with conventional antibiotics can lead to synergistic effects, increasing membrane permeability and inhibiting resistance mechanisms like efflux pumps. frontiersin.org While specific studies focusing solely on this compound in combination therapies are limited in the provided search results, the data on related quinoxaline compounds suggest a potential for synergistic or additive interactions that could help overcome drug resistance. researchgate.netnih.gov

Table 2: Combined Antimicrobial Susceptibility of Quinoxaline 1,4-di-N-oxides against M. tuberculosis Complex

Quinoxaline Compound Combined Agent Observed Effect Fractional Inhibitory Concentration (FIC) Index
Cyadox Rifampicin Additive 0.75
Mequindox Rifampicin Additive 0.75
Quinocetone Rifampicin Additive 0.75

Source: Synthesis of New 2‐Acetyl and 2‐Benzoyl Quinoxaline 1,4‐Di‐N‐oxide Derivatives as anti‐Mycobacterium tuberculosis Agents. researchgate.net

Applications and Translational Research of 2 Acetylquinoxaline

Development of New Therapeutic Agents

The structural framework of 2-acetylquinoxaline serves as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. mdpi.com This has made it a focal point in the quest for new drugs to treat a range of diseases.

Lead Compound Identification and Optimization

The journey of drug discovery often begins with identifying a "lead compound"—a prototype molecule that exhibits a desired biological activity but may have suboptimal properties. philadelphia.edu.jo The this compound moiety has been central to the identification of several such leads, particularly in the form of its 1,4-dioxide derivatives. mdpi.com These compounds have emerged from screening programs as initial "hits" due to their diverse biological activities, including antibacterial, antifungal, and antitumor effects. mdpi.comresearchgate.net

Once a hit is identified, it undergoes a "hit-to-lead" optimization process. uniroma1.itupmbiomedicals.com This involves systematically modifying the chemical structure to enhance potency, improve selectivity for the target, and optimize pharmacokinetic properties. philadelphia.edu.jouniroma1.it For instance, a series of 2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivatives were identified as promising leads for antitubercular agents. researchgate.net Researchers then synthesized and evaluated various analogues, modifying substituents on the benzene (B151609) ring to improve their activity against Mycobacterium tuberculosis. researchgate.net This optimization process aims to transform a promising but imperfect initial compound into a viable drug candidate for further development. upmbiomedicals.com

Drug Design and Discovery Efforts

Drug design and discovery efforts focus on the rational creation of new molecules based on an understanding of the biological target. frontiersin.orgresearchgate.net The this compound scaffold is a versatile building block in these efforts. wisdomlib.org Its synthetic accessibility allows chemists to create large libraries of related compounds for biological screening. mdpi.com

A significant area of discovery has been in the development of new antituberculosis agents. researchgate.net Researchers have designed and synthesized series of 2-acetyl and 2-benzoyl quinoxaline (B1680401) 1,4-di-N-oxide derivatives, leading to the discovery of compounds with potent activity against Mycobacterium tuberculosis. researchgate.net Some of these designed compounds were also found to be potent against non-replicating forms of the bacteria, which is a crucial attribute for developing more effective tuberculosis therapies. researchgate.net The design strategy often involves mimicking the structure of existing drugs; for example, the quinoxaline ring is a bioisostere of the quinoline (B57606) ring found in some antitubercular agents.

The following table summarizes the antitubercular activity of selected this compound derivatives, demonstrating the outcomes of targeted drug discovery efforts.

CompoundSubstituent (Position 7)MIC (μg/mL)Reference
2-acetyl-3,7-dimethylquinoxaline 1,4-di-N-oxideMethyl0.80 - 4.29 researchgate.net
2-acetyl-7-chloro-3-methylquinoxaline 1,4-di-N-oxideChlorine0.80 - 4.29 researchgate.net
2-acetyl-7-methoxy-3-methylquinoxaline 1,4-di-N-oxideMethoxy (B1213986)0.80 - 4.29 researchgate.net
2-acetyl-3-methylquinoxaline 1,4-di-N-oxideUnsubstituted0.80 - 4.29 researchgate.net
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Medicinal Chemistry Strategies

Medicinal chemistry provides the strategies to chemically modify a lead compound to enhance its therapeutic potential. hama-univ.edu.synih.gov For this compound, these strategies involve transformations of the acetyl group and modifications to the quinoxaline ring system. mdpi.com

One notable strategy is the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with aldehydes to form chalcones. mdpi.com These resulting chalcones have been investigated for their anti-inflammatory and antioxidant activities. mdpi.com Further chemical transformations of these chalcones can lead to other heterocyclic systems, such as thiopyrimidines and pyrazoles, expanding the chemical diversity and potential biological applications of the original scaffold. mdpi.com Another approach involves the oxidative cyclization of this compound hydrazone using lead tetraacetate to synthesize condensed triazoloquinoxalines. These modifications aim to create molecules with improved binding to biological targets, better stability, and more favorable drug-like properties. nih.govunimi.it

Agricultural Applications

Beyond human medicine, quinoxaline derivatives have found applications in agriculture, primarily due to their potent antimicrobial properties. mdpi.comfrontiersin.org

Use as Feed Additives for Animal Growth Promotion

Certain derivatives of this compound have been utilized as growth promoters in livestock. frontiersin.orgthepoultrysite.com Mequindox (B78584), which is 3-methyl-2-acetylquinoxaline-1,4-dioxide, is a synthetic antibacterial agent that was developed and used as a feed additive in veterinary medicine, particularly in China. researchgate.netfrontiersin.org It was added to animal feed to treat bacterial infections and to promote growth in food-producing animals like pigs and poultry. frontiersin.orgnih.gov

The growth-promoting effect is attributed to the strong antimicrobial activity of quinoxaline-di-N-oxides, which can favorably alter the gut microbiota of animals, leading to improved feed conversion and growth rates. frontiersin.orgresearchgate.net However, the use of antimicrobial compounds as growth promoters in animal feed has become controversial, and some quinoxaline derivatives, such as carbadox (B606473) and olaquindox, were banned for this purpose in the European Union due to safety concerns. thepoultrysite.com This has spurred research into alternatives to antibiotic growth promoters. thepoultrysite.comfrontiersin.org

Other Potential Applications

The versatile chemical nature of the quinoxaline ring system has led to the exploration of this compound derivatives in other fields. Research has indicated that the quinoxaline 1,4-dioxide scaffold possesses properties that could be harnessed for developing insecticides and herbicides. wisdomlib.orgmdpi.com The broad biological activity of these compounds suggests that with further research and modification, derivatives of this compound could be developed for a variety of additional applications in agriculture and material science. wisdomlib.org

Use in Immunoassay Development

Immunoassays are highly specific biochemical tests that measure the presence or concentration of a substance, typically a macromolecule or a small molecule, in a solution through the use of an antibody or an antigen. The specificity of the antibody-antigen binding is a cornerstone of this technology, which includes methods like enzyme-linked immunosorbent assay (ELISA) and chemiluminescence immunoassay (CLIA). seamaty.comnih.gov

While direct research on this compound in immunoassay development is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been successfully utilized. For instance, researchers have developed immunoassays for detecting veterinary drug residues by using quinoxaline derivatives as key components. In one such study, a monoclonal antibody was produced against 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a marker for the antibiotic olaquindox. This was achieved by designing and synthesizing a hapten that mimicked the structure of MQCA, which was then used to immunize animals and generate specific antibodies. researchgate.net The resulting antibody enabled the development of a highly sensitive indirect competitive ELISA (ic-ELISA) for screening MQCA residues in animal tissues like swine muscle and liver. researchgate.net

The fundamental principle of this type of immunoassay involves the competition between the target analyte (MQCA in the sample) and a labeled hapten for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Table 1: Performance of an ic-ELISA for a Quinoxaline Derivative (MQCA)

Parameter Swine Muscle Swine Liver
Limit of Detection (LOD) 1.9 µg kg⁻¹ 4.3 µg kg⁻¹
Recovery Rate 74.2% - 98.9% 74.2% - 98.9%
Coefficient of Variation (CV) < 17.3% < 17.3%

Data sourced from a study on an immunoassay for 3-methyl-quinoxaline-2-carboxylic acid, a related quinoxaline derivative. researchgate.net

Furthermore, quinoxaline derivatives have been studied in fluorescence polarization assays to understand their interaction with proteins, a fundamental aspect of developing binding assays. nih.gov These studies demonstrate the utility of the quinoxaline scaffold in creating specific binding partners for bioanalytical applications. Although specific data for this compound is sparse, the research on related compounds underscores the potential of this chemical class in the development of future immunoassays.

Role as an Activator in Bleaching Processes

In industrial and domestic cleaning products, bleach activators are crucial components that enable bleaching agents, such as peroxygen compounds, to function effectively at lower temperatures. Peroxygen bleaches typically require temperatures of 60°C or higher to be active, but the addition of an activator generates a more potent bleaching species, a peroxy acid, allowing the process to occur efficiently at milder temperatures. nih.gov This mechanism, known as perhydrolysis, not only saves energy but also reduces damage to fabrics. nih.gov

This compound has been identified as an effective bleach activator for peroxygen compounds. It reacts with hydrogen peroxide released from persalts (like sodium perborate (B1237305) or sodium percarbonate) in an aqueous solution to form a more powerful bleaching agent in situ. mdpi.com

A patent for bleaching processes specifically names this compound as an activator of the acetophenone (B1666503) type. mdpi.com The process involves dissolving a peroxygen compound, the activator, and a buffer in an aqueous solution. This system is versatile and can be used for bleaching stains on fabrics and hard surfaces, as well as inhibiting dye transfer during laundering. mdpi.com

Table 2: Operational Parameters for Bleaching Process Using this compound as an Activator

Application Parameter Concentration Range
Fabric Bleaching Activator in Bleaching Solution ~10 to 200 p.p.m.
Activator in Concentrated Composition ~0.2% to 40% by weight
Hard Surface Bleaching Activator in Bleaching Solution ~100 to 2000 p.p.m.
Available Oxygen from Peroxygen Source ~200 to 2000 p.p.m.

Data sourced from a patent on bleaching processes and compositions. mdpi.com

The use of activators like this compound is a key innovation for creating effective low-temperature bleaching systems, which are more environmentally friendly and cost-effective. wisdomlib.org

Potential in Anti-aging and Skin Brightening Treatments

The demand for cosmetic products that address the signs of skin aging, such as wrinkles and hyperpigmentation (e.g., age spots), has driven extensive research into active ingredients that can modulate specific biological pathways in the skin. mdpi.comresearchgate.net Two primary targets for such treatments are the enzymes collagenase and tyrosinase.

Collagenases are matrix metalloproteinases (MMPs) that break down collagen, the main structural protein in the skin. google.com Inhibition of collagenase activity helps to maintain the skin's elasticity and firmness, thereby reducing the appearance of wrinkles. google.commdpi.com Tyrosinase is the key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. rjtcsonline.comnih.gov By inhibiting tyrosinase, the production of melanin can be reduced, leading to a brighter and more even skin tone. mdpi.comrjtcsonline.com

While direct clinical studies on this compound for dermatological use are not prominent, its potential is suggested by research into related chemical structures. A patent for skin anti-aging and brightening describes the use of N-heterocyclic compounds, a class that includes 2-acetyl-substituted derivatives, to provide a multi-function treatment for skin disorders. google.com The proposed mechanism involves the concurrent regulation of matrix metalloproteases (like collagenase) and epidermal melanocyte-regulating enzymes (like tyrosinase). google.com This suggests that compounds with a structure similar to this compound could possess the ability to chelate metal ions in the active sites of these enzymes, a common mechanism for MMP and tyrosinase inhibitors. google.comnih.gov

Furthermore, the broader family of quinoxaline derivatives has been investigated for a wide range of biological activities, including antioxidant effects. wisdomlib.org Antioxidants play a critical role in anti-aging skincare by neutralizing free radicals generated by factors like UV exposure, which contribute to collagen degradation and other signs of aging. nih.govnih.gov The potential antioxidant properties of the quinoxaline scaffold could therefore contribute to its anti-aging efficacy.

Table 3: Key Enzymes in Skin Aging and Brightening

Enzyme Function Effect of Inhibition Relevance to Skincare
Tyrosinase Catalyzes the rate-limiting step in melanin production. nih.gov Reduces melanin synthesis. rjtcsonline.com Skin brightening, reduction of hyperpigmentation and age spots. mdpi.comnih.gov

| Collagenase (MMP) | Degrades collagen fibers in the dermal matrix. google.com | Preserves collagen, maintaining skin structure and elasticity. google.com | Anti-wrinkle, improved skin firmness. mdpi.com |

The exploration of quinoxaline derivatives, including compounds like this compound, represents a promising avenue for the development of novel, multi-functional ingredients for the cosmetic and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-acetylquinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves acetylation of quinoxaline derivatives or condensation reactions. For example, introducing an acetyl group to quinoxaline precursors under controlled conditions (e.g., using acetic anhydride as an acetylating agent). Reaction optimization includes adjusting temperature (e.g., 77–79°C melting point suggests thermal stability ), solvent polarity, and catalyst selection. Monitoring progress via TLC or HPLC ensures intermediate purity. PubChem and CAS Common Chemistry provide foundational data for validating synthetic parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to identify acetyl group protons (~2.5 ppm for CH3_3) and aromatic quinoxaline signals.
  • IR : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm1^{-1}) and C-N bonds.
  • Melting Point Analysis : Confirm purity (77–79°C ).
    Cross-referencing with databases like ChemIDplus ensures consistency in spectral assignments .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Acetylquinoxaline

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